molecular formula C12H10N4OS B4544144 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4544144
M. Wt: 258.30 g/mol
InChI Key: GSHMWZICZVJZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, which is recognized in medicinal chemistry for its versatile applications in drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a purine surrogate in molecular design, particularly for targeting enzyme active sites like those in kinases . This specific derivative shares a core structure with compounds that have demonstrated potent anticonvulsant activity in biological studies. Research on closely related analogues has shown that the 1,2,4-triazolo[1,5-a]pyrimidin-7-one motif is a necessary "active core" for efficacy, and these compounds act as positive modulators of the GABAA receptor, enhancing GABAergic neurotransmission to suppress seizures with high potency and low neurotoxicity . Beyond neuroscience, the TP scaffold has significant value in other therapeutic areas. Its metal-chelating properties, stemming from accessible electron pairs on multiple nitrogen atoms, have been exploited to develop first-row transition metal complexes with notable antiparasitic activity against pathogens like Leishmania spp. and Trypanosoma cruzi . Furthermore, the scaffold has been utilized in the design of inhibitors targeting viral RNA-dependent RNA polymerase (RdRP) for influenza treatment and in the development of novel anticancer agents . This product is intended for research purposes only in these and other exploratory areas. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-18-12-14-11-13-9(7-10(17)16(11)15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHMWZICZVJZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to promote cyclization, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring and other positions on the triazolopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form specific interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Bioactivity :

  • Methylsulfanyl (MeS) vs. Benzylsulfanyl (BnS) : Methylsulfanyl at position 2 (target compound) offers a balance between metabolic stability and steric hindrance, whereas benzylsulfanyl () increases potency but may compromise pharmacokinetics .
  • Phenyl vs. Methoxymethyl at Position 5 : The phenyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, methoxymethyl () improves aqueous solubility but reduces affinity for such targets .

Biological Activity Trends: Antimicrobial/Antiviral Activity: Ethyl and methyl substituents () correlate with antiviral activity, likely due to enhanced membrane penetration . Enzyme Inhibition: Triazolopyrimidines with electron-withdrawing groups (e.g., CF3 in ) or amino substituents () exhibit distinct mechanisms, such as cAMP phosphodiesterase inhibition .

Structural Uniqueness of Target Compound :

  • The combination of 5-phenyl and 2-methylsulfanyl groups distinguishes it from analogs. The phenyl group may confer selectivity toward kinases or receptors involved in cancer or infectious diseases, while methylsulfanyl optimizes stability .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Triazolopyrimidines with sulfur-containing substituents (e.g., methylsulfanyl, benzylsulfanyl) disrupt bacterial cell wall synthesis or viral replication machinery .
  • Enzyme Inhibition : Structural analogs inhibit targets like kinases (), viral polymerases (), and phosphodiesterases (). The target compound’s phenyl group may enhance binding to hydrophobic enzyme active sites .
  • Solubility vs. Potency Trade-offs : Methoxymethyl () and ethyl () substituents improve solubility but may reduce target affinity compared to phenyl .

Biological Activity

2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activities. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMDA-MB453TBD
2-Methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivativesHep-G215.3
2-Methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivativesHCT-116TBD

The compound's mechanism likely involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer proliferation and survival.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:

Bacterial StrainActivity
E. coliEffective
S. aureusEffective
A. flavusEffective

The presence of the methylsulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown promise as anti-inflammatory agents. They can modulate inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α):

MediatorEffect
Nitric Oxide (NO)Inhibition
TNF-αInhibition

These effects suggest potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor or receptor modulator:

  • Enzyme Inhibition : By binding to active sites of target enzymes, it can inhibit their activity and disrupt cellular processes.
  • Receptor Modulation : The compound may alter receptor activity involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Study : A study investigated the cytotoxic effects against Hep-G2 and HCT-116 carcinoma cells. The results indicated that certain derivatives exhibited high cytotoxicity and promising anti-inflammatory properties .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy against E. coli and S. aureus strains, emphasizing the importance of structural modifications on biological activity .
  • Molecular Docking Studies : Computational studies have supported the potential interactions between the compound and target proteins involved in cancer signaling pathways .

Q & A

Q. What are the established synthetic routes for 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as condensation of 3-amino-5-methylthio-1,2,4-triazole with β-keto esters or aldehydes under controlled conditions. A critical factor is the choice of catalyst: for example, using TMDP (tetramethylenediamine phosphazene) in ethanol/water (1:1 v/v) improves cyclization efficiency, but its toxicity requires careful handling . Solvent polarity and temperature also affect reaction kinetics and purity. For instance, molten-state TMDP yields higher conversions but demands specialized equipment, while aqueous ethanol mixtures offer safer alternatives with moderate yields (~70–85%) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring fusion patterns, with methylsulfanyl (δ 2.5–3.0 ppm) and phenyl protons (δ 7.2–7.8 ppm) as key markers .
  • Mass spectrometry : High-resolution MS verifies molecular weight (e.g., m/z 273.32 for C12_{12}H11_{11}N5_5OS) .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms bicyclic triazolo-pyrimidine core geometry .

Q. What preliminary biological activities have been reported for this compound?

Triazolopyrimidines are screened for antimicrobial, antiviral, and anticancer properties. For example:

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus reveal activity at 10–50 µg/mL, dependent on substituent lipophilicity .
  • Kinase inhibition : Methylsulfanyl and phenyl groups may enhance CDK2 binding, with IC50_{50} values comparable to reference inhibitors (e.g., ~5–20 µM) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurity challenges?

  • Catalyst screening : Replace TMDP with less toxic alternatives (e.g., piperidine derivatives) while monitoring cyclization efficiency via TLC .
  • Solvent engineering : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methylsulfanyl vs. benzylsulfanyl : Replacing methyl with benzyl groups increases lipophilicity (logP from 2.1 to 3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Phenyl ring substitution : Fluorine or methoxy groups at the para-position improve anticancer activity (e.g., IC50_{50} reduced by 30% in MCF-7 cells) due to enhanced electron-withdrawing effects .
  • Triazolo-pyrimidine core rigidity : Modifications like ethyl or propyl chains at position 7 alter conformational flexibility, affecting target binding kinetics .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50​ values) be resolved?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target engagement (e.g., enzyme inhibition vs. off-target effects) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish intrinsic activity from artifactually low IC50_{50} due to rapid clearance .

Q. What computational methods are effective in predicting structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic N-3 in the triazole ring) .
  • Molecular docking : Simulates binding to targets like CDK2 or Leishmania enzymes; methylsulfanyl groups show hydrophobic interactions with active-site residues (e.g., VAL18, PHE80) .
  • QSAR modeling : Correlates substituent descriptors (e.g., Hammett σ) with biological activity to prioritize synthetic targets .

Q. What advanced techniques elucidate the mechanism of action in disease models?

  • Metabolomic profiling : Tracks NAD+^+/NADH balance in Leishmania parasites to confirm energy metabolism disruption .
  • Cryo-EM/TEM : Visualizes ultrastructural changes (e.g., mitochondrial degradation) in treated cells .
  • Kinase profiling panels : Screen selectivity across 100+ kinases to identify off-target effects and refine SAR .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions and Yields

CatalystSolvent SystemTemperature (°C)Yield (%)Purity (%)Reference
TMDPEthanol/H2_2O808598
PiperidineDMF1007295
None (thermal)Molten state1209090

Q. Table 2. Biological Activity vs. Substituent Modifications

Substituent (Position)TargetIC50_{50} (µM)logPReference
-SCH3_3 (2)CDK215.22.1
-SC6_6H5_5 (2)HSV-18.53.5
-OCH3_3 (5)L. infantum20.01.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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